molecular formula C9H14ClNO3 B11886813 (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate CAS No. 96163-73-4

(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate

Cat. No.: B11886813
CAS No.: 96163-73-4
M. Wt: 219.66 g/mol
InChI Key: HQCANMGWAQTZNU-SSDOTTSWSA-N
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Description

®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate typically involves the reaction of L-proline with chloroacetyl chloride. This reaction results in the formation of an N-acylated product, which is then converted into the desired compound through further chemical transformations . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase efficiency and yield . The use of automated reactors and continuous flow systems can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Mechanism of Action

The mechanism of action of ®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase IV, which is involved in glucose metabolism . This inhibition helps in extending the half-life of incretin hormones, thereby enhancing insulin secretion and improving glucose tolerance.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

®-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity. Its stereochemistry also plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

96163-73-4

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

ethyl (2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C9H14ClNO3/c1-2-14-9(13)7-4-3-5-11(7)8(12)6-10/h7H,2-6H2,1H3/t7-/m1/s1

InChI Key

HQCANMGWAQTZNU-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1C(=O)CCl

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)CCl

Origin of Product

United States

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